molecular formula C19H21N3O B2708380 4-(tert-butyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide CAS No. 1396707-07-5

4-(tert-butyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide

Cat. No.: B2708380
CAS No.: 1396707-07-5
M. Wt: 307.397
InChI Key: YHLONWWPBWOGCI-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that likely belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .

Scientific Research Applications

Synthetic Chemistry and Functionalization Reactions

Research by Yıldırım, Kandemirli, and Demir (2005) explores the functionalization reactions of related pyrazole compounds, highlighting the synthetic versatility of pyrazole derivatives in producing compounds with potential biological activity and material applications (İ. Yıldırım, F. Kandemirli, E. Demir, 2005).

Material Science

Hsiao, Yang, and Chen (2000) investigated polyamides derived from compounds structurally similar to 4-(tert-butyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide, demonstrating their high thermal stability and potential for creating durable polymeric materials (S. Hsiao, Chin‐Ping Yang, Shin-Hung Chen, 2000).

Pharmacology and Biological Activity

Research on similar pyrazole derivatives shows potential biological activities, such as inhibitors for specific kinases, suggesting that compounds like this compound could be valuable in developing new therapeutic agents. For example, Hu et al. (2015) explored the synthesis of phenyl-pyrazole derivatives as BCR-ABL kinase inhibitors, indicating the potential for treating chronic myelogenous leukemia (Liming Hu et al., 2015).

Coordination Chemistry

The synthesis and coordination chemistry of pyrazole-based ligands, as reviewed by Halcrow (2005), offer insights into their use in creating complex structures with metal ions. This research area could provide new materials with unique optical, electrical, or catalytic properties, relevant to the structural characteristics of this compound (M. Halcrow, 2005).

Properties

IUPAC Name

4-tert-butyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O/c1-19(2,3)16-9-7-14(8-10-16)18(23)20-12-15-13-21-22-11-5-4-6-17(15)22/h4-11,13H,12H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHLONWWPBWOGCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=C3C=CC=CN3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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